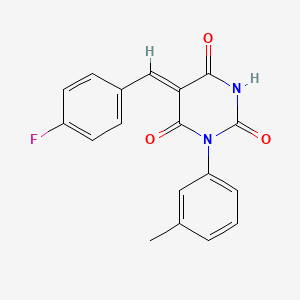
5-(4-fluorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-fluorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as 4F-PHT, and it belongs to the class of pyrimidine derivatives. In
作用機序
The exact mechanism of action of 4F-PHT is not fully understood, but it is believed to act on the GABAergic system in the brain. It has been shown to increase GABA levels and enhance GABAergic neurotransmission, which may contribute to its anxiolytic and anticonvulsant effects. Additionally, it has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as cell survival and neurotransmitter release.
Biochemical and Physiological Effects
Studies have shown that 4F-PHT has a range of biochemical and physiological effects. It has been shown to increase the levels of several neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which play a crucial role in neuronal survival and plasticity. Additionally, it has been shown to decrease oxidative stress and inflammation, which are implicated in the pathogenesis of many neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using 4F-PHT in lab experiments is its specificity for the GABAergic system and sigma-1 receptor. This allows researchers to investigate the effects of modulating these systems in a more targeted manner. Additionally, its relatively low toxicity and high solubility make it a suitable candidate for in vivo studies.
However, there are also some limitations to using 4F-PHT in lab experiments. Its effects may vary depending on the animal model used, which can make it difficult to generalize findings. Additionally, its long-term safety profile has not been fully evaluated, which may limit its potential clinical applications.
将来の方向性
There are several future directions for research on 4F-PHT. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further investigation into its mechanism of action and effects on neurotrophic factors may provide insights into its therapeutic potential. Finally, more studies are needed to evaluate its long-term safety profile and potential side effects.
Conclusion
In conclusion, 4F-PHT is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its synthesis method has been well-documented, and it has been investigated for its anticonvulsant, anxiolytic, and antidepressant effects. Its mechanism of action involves modulation of the GABAergic system and sigma-1 receptor, and it has a range of biochemical and physiological effects. While there are some limitations to using 4F-PHT in lab experiments, there are several future directions for research that may provide insights into its therapeutic potential.
合成法
The synthesis of 4F-PHT involves the reaction of 4-fluorobenzaldehyde and 3-methyl-2,4,6-trioxo-1,2,3,4,6,7-hexahydropyrimidine in the presence of a base. The resulting product is then purified through recrystallization to obtain 4F-PHT in its pure form. This synthesis method has been well-documented in scientific literature and has been used to produce 4F-PHT for research purposes.
科学的研究の応用
4F-PHT has been the subject of extensive research due to its potential therapeutic properties. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3/c1-11-3-2-4-14(9-11)21-17(23)15(16(22)20-18(21)24)10-12-5-7-13(19)8-6-12/h2-10H,1H3,(H,20,22,24)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJLGBAPVLPREQ-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)F)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4927579.png)
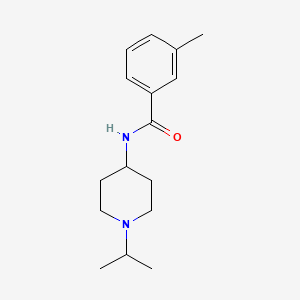
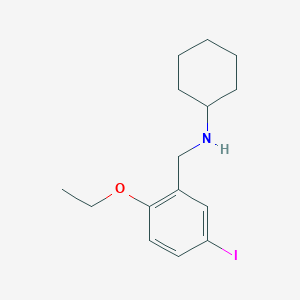
![3-(4-bromophenyl)-2-phenyl-5-[2-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927595.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4927596.png)
![4-[2-(3-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4927601.png)
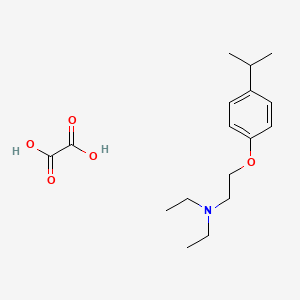
![3-fluoro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4927614.png)
![4-methoxybenzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4927617.png)
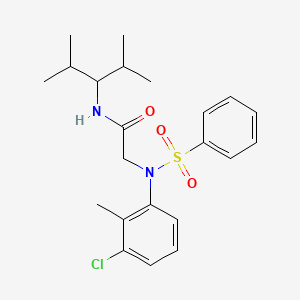
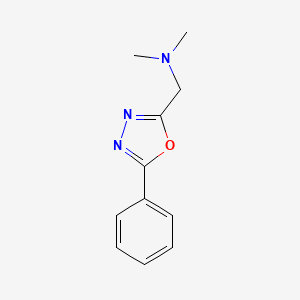

![3-isopropyl-8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4927649.png)